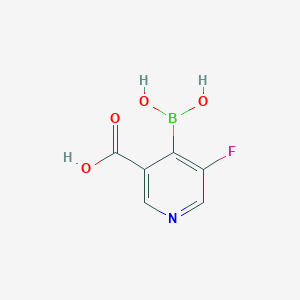

4-Borono-5-fluoronicotinic acid

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated organoboron compound characterized by its distinctive structural framework that incorporates both fluorine substitution and boronic acid functionality within a pyridine ring system. The compound's systematic International Union of Pure and Applied Chemistry name is 4-borono-5-fluoropyridine-3-carboxylic acid, which precisely describes the positioning of its functional groups around the aromatic heterocycle. This nomenclature reflects the compound's derivation from nicotinic acid, with specific modifications at the 4-position where a boronic acid group is attached, and at the 5-position where fluorine substitution occurs.

The molecular identity of this compound is definitively established through its chemical formula C₆H₅BFNO₄, which accounts for the carbon backbone, the boronic acid functionality, fluorine substitution, nitrogen heteroatom, and carboxylic acid group. Alternative nomenclature systems have generated several synonymous designations for this compound, including 3-carboxy-5-fluoropyridine-4-boronic acid and 4-(dihydroxyboranyl)-5-fluoropyridine-3-carboxylic acid, each emphasizing different aspects of its molecular architecture. The Chemical Abstracts Service has assigned the registry number 1072952-47-6 to this compound, providing a unique identifier for database searches and regulatory documentation.

The compound's molecular weight of 184.92 grams per mole reflects the cumulative atomic contributions of its constituent elements, with the boronic acid group contributing significantly to the overall molecular mass. Structural representation through Simplified Molecular Input Line Entry System notation yields the string B(C1=C(C=NC=C1C(=O)O)F)(O)O, which encodes the complete connectivity pattern and stereochemical information. The International Chemical Identifier key YNASDKWZMQUBQV-UHFFFAOYSA-N provides a unique hash code derived from the molecular structure, enabling precise identification across chemical databases.

Historical Development in Boronic Acid Chemistry

The historical trajectory of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first preparation and isolation of a boronic acid compound. Frankland's groundbreaking synthesis involved a sophisticated two-stage process wherein diethylzinc reacted with triethyl borate to produce the highly air-sensitive triethylborane intermediate, which subsequently underwent controlled oxidation in ambient air to yield ethylboronic acid. This seminal achievement established the fundamental principles of boronic acid synthesis and laid the groundwork for the extensive development of organoboron chemistry that would follow over the ensuing decades.

The evolution of boronic acid chemistry experienced a transformative period during the latter half of the twentieth century, particularly with the development of palladium-catalyzed cross-coupling reactions. The pioneering contributions of Akira Suzuki and his collaborators in developing the Suzuki coupling reaction revolutionized the field by demonstrating the utility of boronic acids as versatile synthetic intermediates for carbon-carbon bond formation. The first Suzuki-type cross coupling reaction between phenylboronic acid and haloarenes was published by Suzuki and Miyaura in 1981, establishing a methodology that would become indispensable in modern synthetic organic chemistry. This breakthrough earned Suzuki a share of the 2010 Nobel Prize in Chemistry, recognizing the profound impact of palladium-catalyzed coupling reactions on synthetic methodology.

The contemporary status of boronic acids in chemical research has evolved dramatically from their early characterization as peculiar and rather neglected compounds to their current recognition as a prime class of synthetic intermediates. Modern boronic acid chemistry encompasses diverse applications ranging from materials science to pharmaceutical development, with compounds like this compound representing the sophisticated molecular architectures achievable through current synthetic methodologies. The field has benefited from extensive mechanistic understanding of boronic acid reactivity, particularly their behavior as Lewis acids and their capacity for forming reversible covalent complexes with various nucleophilic substrates. Recent developments have focused on expanding the substrate scope and improving the functional group tolerance of boronic acid-mediated transformations, enabling access to increasingly complex molecular targets.

Position Within Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin, serves as the foundational scaffold for the structural classification of this compound within the broader family of pyridinecarboxylic acid derivatives. The parent compound nicotinic acid possesses the molecular formula C₆H₅NO₂ and represents a derivative of pyridine bearing a carboxyl group at the 3-position. As an essential human nutrient and vitamer of vitamin B₃, nicotinic acid demonstrates the biological significance of this chemical scaffold and provides context for understanding the potential applications of its synthetic derivatives. The compound's role in biological systems extends to its function as a precursor for nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, highlighting the importance of the pyridinecarboxylic acid framework in cellular metabolism.

The structural relationship between this compound and its parent nicotinic acid illustrates the systematic approach to molecular modification employed in medicinal chemistry and materials science. The introduction of fluorine substitution at the 5-position represents a common strategy for modulating the electronic properties and metabolic stability of bioactive compounds, while the incorporation of the boronic acid functionality at the 4-position provides unique reactivity patterns not present in the parent structure. This dual modification strategy exemplifies the rational design principles used to create compounds with enhanced synthetic utility and potentially improved biological profiles.

The classification of this compound within the nicotinic acid derivative family positions it among a diverse group of compounds that have found applications in pharmaceutical research and chemical synthesis. Related compounds in this family, such as various fluoronicotinic acids, have demonstrated utility as building blocks for positron emission tomography tracers and active pharmaceutical ingredients. The presence of multiple functional groups in this compound, including the carboxylic acid, boronic acid, and fluorine substituent, provides numerous sites for further chemical modification and potential biological interaction. This structural complexity distinguishes it from simpler nicotinic acid derivatives and positions it as a versatile intermediate for accessing more elaborate molecular architectures through established synthetic transformations.

Properties

IUPAC Name |

4-borono-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNASDKWZMQUBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660545 | |

| Record name | 4-Borono-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-47-6 | |

| Record name | 4-Borono-5-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Borono-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Borono-5-fluoronicotinic acid (CAS No. 1072952-47-6) is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and radiopharmaceutical development. This article explores its biological activity, synthesis, and implications in therapeutic contexts, supported by relevant research findings and data tables.

- Molecular Formula : C₆H₄B F N O₂

- Molecular Weight : 184.92 g/mol

- Structure : The compound features a boron atom attached to a fluorinated nicotinic acid moiety, which enhances its reactivity and biological profile.

The incorporation of boron into organic compounds has been shown to enhance their biological activity, particularly in the context of Boron Neutron Capture Therapy (BNCT). BNCT is a targeted cancer treatment that exploits the unique uptake of boron compounds by tumor cells, followed by neutron irradiation to induce localized cell death without affecting surrounding healthy tissues.

In Vitro Studies

Research indicates that this compound exhibits notable cellular uptake in cancer cell lines. For instance, studies comparing the uptake of this compound with other boronated compounds demonstrated superior accumulation in tumor cells due to its structural characteristics that facilitate membrane permeability and receptor binding .

Synthesis and Radiolabeling

The synthesis of this compound can be achieved through various methods, including electrophilic borylation and nucleophilic substitution reactions. These methods allow for the introduction of boron into the nicotinic acid framework while preserving its biological activity.

Example Synthesis Procedure

- Starting Material : 5-Fluoronicotinic acid.

- Reagents : Boron reagents (e.g., B(OH)₂) under acidic conditions.

- Conditions : Heating under reflux for several hours.

- Purification : Recrystallization or chromatography.

Case Study 1: Boron Neutron Capture Therapy

In a study exploring BNCT, this compound was evaluated for its efficacy in targeting tumor cells. The results indicated that the compound could significantly enhance tumor cell death when combined with neutron irradiation, demonstrating a promising therapeutic window with minimal side effects on healthy tissues .

Case Study 2: PET Imaging Applications

The compound has also been investigated as a potential radiotracer for Positron Emission Tomography (PET). Its ability to be labeled with fluorine-18 allows for real-time imaging of tumors, providing insights into their metabolic activity and response to therapy. The biodistribution studies showed high specificity for tumor tissues compared to normal tissues .

Table 1: Comparison of Biological Activities

| Compound | Cellular Uptake (µM) | Tumor Selectivity | Application |

|---|---|---|---|

| This compound | High | High | BNCT, PET Imaging |

| 4-Borono-2-[18F]fluorophenylalanine | Moderate | Moderate | BNCT |

| [18F]FNEM-Cys40-exendin-4 | Very High | Very High | Insulinoma Imaging |

Scientific Research Applications

4-Borono-5-fluoronicotinic acid is an important compound in medicinal chemistry and radiopharmaceutical development. Its unique properties allow for various applications, particularly in the field of positron emission tomography (PET) and targeted drug delivery. This article explores its applications, supported by comprehensive data and case studies.

PET Imaging

One of the primary applications of this compound is in the development of radiotracers for PET imaging. The fluorine-18 isotope is commonly used due to its favorable nuclear properties, allowing for high-resolution imaging of biological processes.

Case Study: Radiolabeling Techniques

Recent advancements have focused on improving the incorporation efficiency of fluorine-18 into biomolecules using boron chemistry. Studies have shown that using this compound as a prosthetic group can enhance the labeling process under mild conditions, leading to high radiochemical yields (RCY) . For instance, a study demonstrated that peptides labeled with fluorine-18 using this compound exhibited significant tumor uptake in preclinical models, indicating its potential for cancer diagnostics .

Targeted Drug Delivery

This compound also plays a role in targeted drug delivery systems. Its ability to form stable complexes with various biomolecules enables it to act as a carrier for therapeutic agents.

Case Study: Boron Neutron Capture Therapy (BNCT)

In BNCT, boron-containing compounds are selectively delivered to tumor cells, where they capture neutrons to produce localized cytotoxic effects. The inclusion of this compound in these systems has been explored for enhancing selectivity and efficacy against cancer cells . Research indicates that this compound can improve the pharmacokinetics of boron delivery agents, leading to better therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Key Observations:

Positional Effects: The placement of the boronic acid group significantly influences reactivity. For example, this compound’s boronic acid at the 4-position allows regioselective coupling in pyridine-based systems, whereas benzeneboronic acid derivatives (e.g., from ) exhibit distinct electronic effects due to aromatic ring differences.

Halogen vs. Boronic Acid : Bromine or chlorine substituents (as in and ) favor halogen-bonding interactions but lack the cross-coupling versatility of boronic acids.

Functional Group Synergy: The combination of fluorine and boronic acid in this compound enhances both metabolic stability and reaction efficiency compared to non-fluorinated analogues like 4-hydroxy-5-nitronicotinic acid .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 4-borono-5-fluoronicotinic acid typically begins with fluorinated nicotinic acid derivatives such as 2-chloro-5-fluoronicotinic acid or 5-fluoronicotinic acid. These substrates undergo functional group transformations including reduction, oxidation, halogenation, and boronation to introduce the boronic acid moiety at the 4-position of the pyridine ring while maintaining the fluorine at the 5-position.

Reduction and Functionalization of 2-Chloro-5-fluoronicotinic Acid

A key step in the synthesis involves the selective reduction of 2-chloro-5-fluoronicotinic acid to 2-chloro-3-hydroxymethyl-5-fluoropyridine. This is achieved using sodium borohydride in the presence of N,N-carbonyldiimidazole to activate the acid group via anhydride formation. The reaction is typically carried out in tetrahydrofuran (THF) at 20-30 °C, yielding the hydroxymethyl intermediate with high efficiency (~76% yield).

Table 1: Reduction Step Conditions and Yields

| Parameter | Details |

|---|---|

| Starting Material | 2-chloro-5-fluoronicotinic acid |

| Reducing Agent | Sodium borohydride |

| Activator | N,N-carbonyldiimidazole |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20-30 °C |

| Yield | 76.3% |

| Reaction Time | ~3 hours |

Oxidation to 2-Chloro-3-formyl-5-fluoropyridine

The hydroxymethyl intermediate undergoes oxidation to the corresponding aldehyde using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) oxidation system. The reaction is performed in dichloromethane with sodium hypochlorite as the oxidant at low temperatures (0-5 °C), achieving an 87% yield of the aldehyde intermediate.

Table 2: Oxidation Step Parameters

| Parameter | Details |

|---|---|

| Substrate | 2-chloro-3-hydroxymethyl-5-fluoropyridine |

| Oxidant | TEMPO / Sodium hypochlorite |

| Solvent | Dichloromethane |

| Temperature | 0-5 °C |

| Yield | 87% |

| Reaction Time | ~30 minutes |

Ring Closure to Form 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

The aldehyde intermediate undergoes cyclization with hydrazine hydrate in the presence of triethylamine under mild heating (~57 °C) in a mixture of water and isopropanol. This step forms the pyrazolo ring fused to the pyridine, yielding 5-fluoro-1H-pyrazolo[3,4-b]pyridine with about 82% yield.

Alternative Preparation Routes and Oxidative Methods

Another approach involves oxidation of 3-fluoroquinoline to 5-fluoronicotinic acid using nascent oxygen generated via hydrogen peroxide and copper salts as catalysts. This method yields 5-fluoronicotinic acid, which can be further functionalized to introduce the boronic acid group.

Summary Table of Key Steps in Preparation

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Reduction | 2-chloro-5-fluoronicotinic acid | NaBH4, N,N-carbonyldiimidazole, THF, 25°C | 2-chloro-3-hydroxymethyl-5-fluoropyridine | 76.3 |

| 2 | Oxidation | 2-chloro-3-hydroxymethyl-5-fluoropyridine | TEMPO, NaOCl, DCM, 0-5°C | 2-chloro-3-formyl-5-fluoropyridine | 87 |

| 3 | Cyclization | 2-chloro-3-formyl-5-fluoropyridine | Hydrazine hydrate, Et3N, H2O/iPrOH, 57°C | 5-fluoro-1H-pyrazolo[3,4-b]pyridine | 82 |

| 4 | Iodination/Borylation | 5-fluoro-1H-pyrazolo[3,4-b]pyridine | Iodine reagent, alkali, followed by Pd-catalyzed borylation | This compound | Not specified |

Research Findings and Notes

- The use of N,N-carbonyldiimidazole activates the carboxylic acid for efficient reduction.

- TEMPO oxidation provides a mild and selective method to oxidize primary alcohols to aldehydes.

- The cyclization step to form the pyrazolo ring is efficient and avoids harsh conditions.

- The iodination step allows for subsequent palladium-catalyzed borylation, a common method to install boronic acid groups.

- The overall process is designed to be safer and more environmentally friendly compared to older methods involving diazonium salts or strong acids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Borono-5-fluoronicotinic acid, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : Hydrothermal synthesis is a common approach, involving controlled temperature (80–120°C) and pH (4–6) to stabilize the boronic acid moiety. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol/water mixtures ensures high purity (>97% by HPLC). Reaction monitoring via TLC (Rf ~0.3 in ethyl acetate) helps identify intermediates. Precautionary measures include inert atmosphere (N₂/Ar) to prevent boronic acid oxidation .

Q. What spectroscopic and analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) resolves 3D molecular geometry, confirming boron coordination and fluorine positioning .

- IR spectroscopy identifies functional groups (e.g., B–O stretch at ~1340 cm⁻¹, C–F stretch at ~1220 cm⁻¹).

- Elemental analysis validates stoichiometry (C, H, N within ±0.3% of theoretical values).

- Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition onset temperatures (~200°C) .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon) to minimize moisture absorption and oxidative degradation. Use anhydrous solvents (e.g., THF, DMF) for reactions. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) detect boroxine formation, a common degradation product .

Advanced Research Questions

Q. How does the presence of the boronic acid group influence the coordination chemistry of this compound with transition metals?

- Methodological Answer : The boronic acid group acts as a Lewis acid, enabling coordination with late transition metals (e.g., Ni²⁺, Co²⁺) to form metal-organic frameworks (MOFs). Ancillary ligands like 1,10-phenanthroline (phen) or 2,2′-biimidazole (H₂biim) enhance structural diversity by tuning coordination geometry. For example, [Ni(5-Fnic)₂(μ₂-H₂O)₀.₅]ₙ forms a 3D MOF with a rare 3,6T10 topology, as confirmed by SCXRD .

Q. What strategies resolve contradictions in reactivity data observed in aqueous versus anhydrous conditions?

- Methodological Answer :

- In aqueous media, stabilize the boronic acid via pH adjustment (buffers at pH 7–9) to prevent hydrolysis.

- In anhydrous systems, use aprotic solvents (e.g., DMSO) and molecular sieves to minimize side reactions.

- Monitor reaction progress via ¹⁹F NMR to track fluorine-environment changes, which reflect boronic acid stability .

Q. How can computational modeling predict the reactivity and stability of this compound in novel synthetic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations model boron’s electron-deficient behavior and fluorine’s electronegativity. Compare computed bond dissociation energies (B–O vs. B–C) with experimental SCXRD and TGA data to validate predictions. For example, DFT-predicted boron–oxygen bond lengths (1.36–1.42 Å) align with SCXRD results .

Q. In MOF construction, how does the fluorine substituent affect framework topology and stability?

- Methodological Answer : Fluorine’s electronegativity enhances framework rigidity via C–F···π interactions, increasing thermal stability (decomposition >250°C). Topological analysis (e.g., using TOPOS software) reveals interpenetrated sql nets in Co-based MOFs, where fluorine directs layer stacking. Luminescence studies (λₑₘ = 450–500 nm) further correlate fluorination with electronic properties .

Q. What critical parameters should be monitored during purification to identify impurities?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.